molecular formula C19H16O2 B2842444 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 662159-46-8

2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde

Cat. No.: B2842444
CAS No.: 662159-46-8
M. Wt: 276.335
InChI Key: FYDZGDSONUFWFZ-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its molecular formula C19H16O2 and a molecular weight of 276.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general procedure involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, given its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-[(3-Methylbenzyl)oxy]naphthalene-1-carboxylic acid.

    Reduction: 2-[(3-Methylbenzyl)oxy]naphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzyl)oxy]naphthalene-1-carbaldehyde
  • 2-[(3-Ethylbenzyl)oxy]naphthalene-1-carbaldehyde
  • 2-[(3-Methylphenyl)oxy]naphthalene-1-carbaldehyde

Uniqueness

2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylbenzyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(3-methylphenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-14-5-4-6-15(11-14)13-21-19-10-9-16-7-2-3-8-17(16)18(19)12-20/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDZGDSONUFWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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